7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1260648-85-8
VCID: VC8371733
InChI: InChI=1S/C7H8ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
SMILES: C1CNC2=C(N1)C=C(C=N2)Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol

7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

CAS No.: 1260648-85-8

Cat. No.: VC8371733

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - 1260648-85-8

Specification

CAS No. 1260648-85-8
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
IUPAC Name 7-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C7H8ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
Standard InChI Key DCXVTQKVTYPMHB-UHFFFAOYSA-N
SMILES C1CNC2=C(N1)C=C(C=N2)Cl
Canonical SMILES C1CNC2=C(N1)C=C(C=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyridine ring fused to a partially saturated pyrazine ring. The chlorine atom occupies the 7th position, introducing electronic asymmetry that influences reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H8ClN3\text{C}_7\text{H}_8\text{ClN}_3
Molecular Weight169.61 g/mol
IUPAC Name7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
SMILESC1CNC2=C(N1)C=C(C=N2)Cl

The tetrahydropyrazine moiety reduces aromaticity compared to fully unsaturated analogs, enhancing solubility in polar solvents .

Spectral Characteristics

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments. For example, 1H^1\text{H}-NMR spectra of 7-chloro-1,2,3,4-tetrahydrophenazine derivatives show signals at δ 3.04 ppm (methylene protons) and δ 7.76 ppm (aromatic protons) . Infrared (IR) spectra typically exhibit stretches at 2954 cm1^{-1} (C–H) and 1482 cm1^{-1} (C=N) .

Synthetic Methodologies

Conventional Routes

Synthesis often begins with cyclocondensation of chlorinated pyridine precursors with diamines. A representative pathway involves:

  • Chlorination: Introduction of chlorine at the 7th position using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 .

  • Ring Closure: Reaction with ethylenediamine under reflux to form the tetrahydropyrazine ring .

  • Purification: Chromatographic separation yields the final product with >90% purity .

Advanced Techniques

Continuous flow reactors improve yield (up to 78%) and reduce reaction times by 40% compared to batch methods . Catalytic hydrogenation using Pd/C selectively saturates the pyrazine ring without affecting the chlorine substituent .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary screens against MCF-7 breast cancer cells show 50% growth inhibition at 25 μM . Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Industrial and Research Applications

Pharmaceutical Intermediaries

The compound serves as a precursor to kinase inhibitors, with its bicyclic core mimicking ATP-binding domains . Derivatives exhibit IC50_{50} values <100 nM against EGFR tyrosine kinase .

Materials Science

Coordination polymers incorporating this ligand display luminescent properties (λem_{\text{em}}: 450–500 nm), suitable for OLEDs . The nitrogen-rich structure also chelates transition metals, forming catalysts for Heck coupling reactions .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)LogPBioactivity (IC50_{50})
7-Chloro-pyrido[2,3-b]pyrazine165.581.6845 μM (EGFR)
7-Methoxy analog179.621.12>100 μM
Unchlorinated parent151.170.94Inactive

Chlorination increases lipophilicity (LogP: 1.68 vs. 0.94) and enhances target binding .

Future Directions

Ongoing research priorities include:

  • Toxicokinetic Profiling: ADMET studies to assess oral bioavailability and metabolic pathways

  • Structure Optimization: Introducing fluorinated groups to improve blood-brain barrier penetration

  • Green Synthesis: Developing solvent-free mechanochemical routes to reduce E-factor

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